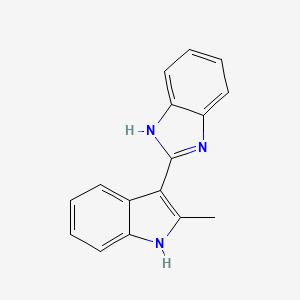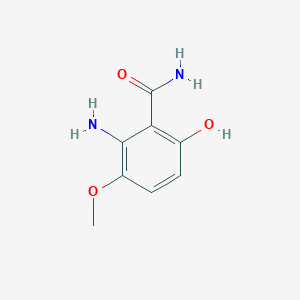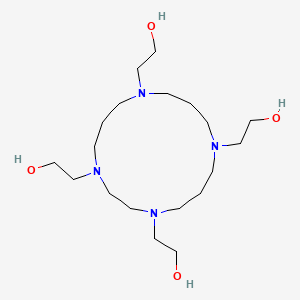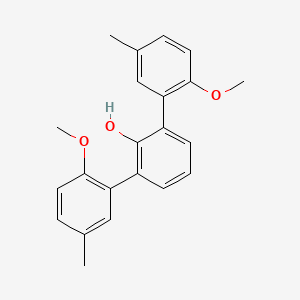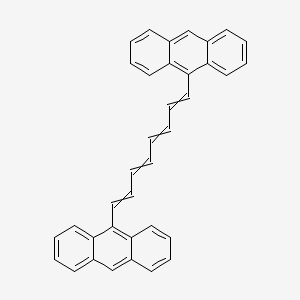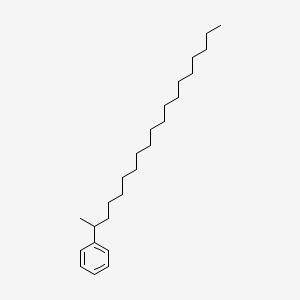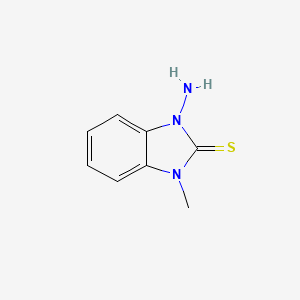silane CAS No. 168065-23-4](/img/structure/B14271067.png)
[(1-Azidobutan-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azidobutan-2-yl)oxysilane is an organosilicon compound characterized by the presence of an azide group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidobutan-2-yl)oxysilane typically involves the reaction of 1-azidobutan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Azidobutan-2-ol+Trimethylsilyl chloride→(1-Azidobutan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (1-Azidobutan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Azidobutan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Triphenylphosphine and water are commonly used to reduce the azide group to an amine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 1-azidobutan-2-ol.
Scientific Research Applications
(1-Azidobutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (1-Azidobutan-2-yl)oxysilane involves the reactivity of the azide and trimethylsilyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages. The trimethylsilyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the azide functionality.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a trimethylsilyl group and an alkyne functionality.
Uniqueness
(1-Azidobutan-2-yl)oxysilane is unique due to the presence of both an azide group and a trimethylsilyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
CAS No. |
168065-23-4 |
|---|---|
Molecular Formula |
C7H17N3OSi |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
1-azidobutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H17N3OSi/c1-5-7(6-9-10-8)11-12(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
QMUSRWLDQICLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN=[N+]=[N-])O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



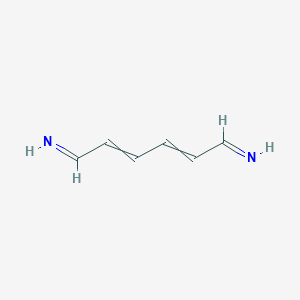
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
